6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine
Description
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive imidazo[1,2-a]pyrazines, which exhibit antiviral, anticancer, and kinase-inhibitory properties .
Properties
CAS No. |
1208087-43-7 |
|---|---|
Molecular Formula |
C7H4Br2ClN3 |
Molecular Weight |
325.39 g/mol |
IUPAC Name |
6,8-dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H4Br2ClN3/c8-5-3-13-2-4(1-10)11-7(13)6(9)12-5/h2-3H,1H2 |
InChI Key |
RRJJCDVQMKNNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=C(N=C2Br)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyrazine with α-Halocarbonyl Compounds
One of the primary methods involves the condensation of a 2,3-diaminopyrazine or 3-alkylamino-2-aminopyrazine derivative with an α-halocarbonyl compound, such as bromoacetaldehyde or its derivatives. This condensation forms the imidazo[1,2-a]pyrazine ring system through intramolecular cyclization.
Alternative Routes
- Starting from substituted 2-amino-3-halopyrazines condensed with α-halocarbonyl derivatives to yield halogenated imidazo[1,2-a]pyrazines.
- Use of sulfuryl chloride to chlorinate the imidazo[1,2-a]pyrazine at the 8-position directly.
Selective Dibromination at 6 and 8 Positions
Selective bromination is achieved using brominating agents such as bromine in ethanol or acetic acid, or N-bromosuccinimide (NBS). The dibromination at positions 6 and 8 is critical for the target compound.
- The dibromoimidazo[1,2-a]pyrazine is obtained by controlled bromination of the imidazo[1,2-a]pyrazine scaffold.
- Reaction conditions such as solvent, temperature, and equivalents of bromine are optimized to avoid overbromination or substitution at undesired positions.
Introduction of the Chloromethyl Group at the 2-Position
The 2-(chloromethyl) substituent is introduced via halomethylation reactions:
- Treatment of the 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate or related precursors with chlorinating agents such as sulfuryl chloride or chlorinating reagents leads to chloromethylation at the 2-position.
- Alternatively, nucleophilic substitution on a 2-hydroxymethyl intermediate using thionyl chloride or other chlorinating agents can yield the chloromethyl derivative.
Summary Table of Preparation Stages
| Stage | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| A | Condensation | 2-Aminopyrazine + α-halocarbonyl compound | Bromoacetaldehyde dimethyl acetal, HBr, reflux | Imidazo[1,2-a]pyrazine core | Formation of heterocyclic scaffold |
| B | Dibromination | Imidazo[1,2-a]pyrazine | Br2 in EtOH or AcOH, NBS | 6,8-Dibromoimidazo[1,2-a]pyrazine | Selective bromination at 6 and 8 |
| C | Chloromethylation | 6,8-Dibromoimidazo[1,2-a]pyrazine derivative | Sulfuryl chloride or chlorinating agents | This compound | Introduction of chloromethyl group |
Additional Notes on Reaction Mechanisms and Conditions
- The condensation step proceeds via nucleophilic attack of the amino group on the α-halocarbonyl compound, followed by cyclization and elimination of water.
- Bromination is electrophilic aromatic substitution, with regioselectivity influenced by substituents and reaction conditions.
- Chloromethylation may proceed through formation of an intermediate alcohol or direct substitution on a halogenated precursor.
- Nucleophilic substitution reactions on halogenated derivatives allow further functional group transformations, e.g., conversion of chloromethyl to aminomethyl groups by reaction with ammonia or amines.
Research Findings and Practical Considerations
- The synthesis protocols are well-documented in patent literature (e.g., WO1988004298A1), which provides detailed experimental procedures and yields.
- Purity of intermediates and final compounds is typically confirmed by melting point, NMR, and chromatographic methods.
- The use of inert atmosphere and controlled temperature is recommended to avoid side reactions during halogenation steps.
- Commercial availability of key starting materials such as 2-aminopyrazine and α-halocarbonyl compounds facilitates reproducibility.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Bromine Sites
The bromine atoms at positions 6 and 8 are susceptible to nucleophilic displacement under transition-metal catalysis or microwave-assisted conditions.
Example:
Reaction with phenylboronic acid under Suzuki conditions yields 6,8-diaryl-2-(chloromethyl)imidazo[1,2-a]pyrazine , enhancing π-conjugation for optoelectronic applications .
Chloromethyl Group Reactivity
The chloromethyl group at position 2 undergoes nucleophilic substitution or elimination:
Example:
Treatment with sodium azide generates 2-(azidomethyl)imidazo[1,2-a]pyrazine , a precursor for click chemistry .
Cross-Coupling via Chloromethyl Group
The chloromethyl group facilitates C–C bond formation through transition-metal catalysis:
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃, DMF | Alkenyl-substituted derivatives | |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, piperidine | Alkynylated imidazo[1,2-a]pyrazines |
Example:
Coupling with terminal alkynes produces 2-(alkynylmethyl)imidazo[1,2-a]pyrazines , useful in fluorescent probes .
Cyclization and Ring Expansion
The scaffold serves as a building block for fused polyheterocycles:
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Intramolecular Cyclization | CuI, DIPEA, DMSO | Imidazo[1,2-a]pyrazino-indoles | |
| Ring Expansion | NaN₃, NH₄Cl, MeOH/H₂O | Triazolo-fused derivatives |
Example:
Reaction with benzotriazole under SNAr conditions forms triazolo[1,5-a]pyrazines , bioactive in cancer immunotherapy .
Reductive Dehalogenation
Controlled reduction removes halogens for downstream modifications:
| Reaction Type | Conditions | Products | Key References |
|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | Dehalogenated imidazo[1,2-a]pyrazine | |
| Zinc Dust Reduction | NH₄Cl, MeOH/H₂O | Partially debrominated analogs |
Scientific Research Applications
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential therapeutic properties, including uterine-relaxing, antibronchospastic, and cardiac-stimulating effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, making it valuable in the development of new drugs and materials.
Biological Studies: Its unique chemical structure allows it to interact with biological targets, making it useful in studying molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound’s bromine and chlorine atoms play a crucial role in its binding affinity and activity. It can modulate various biological pathways, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Comparison with Other Bicyclic Systems
Imidazo[1,2-a]pyrazines are compared to related scaffolds (e.g., imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines) in drug discovery:
- Antituberculosis Activity : Imidazo[1,2-a]pyrazines (MIC = 1–9 μM) retain potency similar to imidazo[1,2-a]pyrimidines but are less active than imidazo[1,2-a]pyridines (MIC < 1 μM) .
- Antileukemia Activity : Replacing pyridazine with pyrazine (e.g., HSL385) reduces potency against chronic myeloid leukemia (CML) cell lines (e.g., KCL22-IR IC50 increases from 0.12 μM to >1 μM) .
Physicochemical and Optical Properties
Substituents also modulate optical properties in fluorescence applications:
- Electron-Withdrawing Groups : Chloro or bromo substituents at R1 induce hypsochromic shifts (blue emission) and enhance fluorescence intensity in benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids .
- Electron-Donating Groups : Methyl or methoxy groups at R2 cause bathochromic shifts (red emission) but reduce intensity .
Table 2: Substituent Effects on Fluorescence Properties
| Compound | Substituents (R1/R2) | Emission Max (nm) | Intensity | Application | Reference |
|---|---|---|---|---|---|
| 8d | R1 = Cl | 420 | High | OLEDs | |
| 8g | R1 = CH3 | 450 | Moderate | Bioimaging | |
| 8ai | R2 = Naphthyl | 480 | Low | Chemosensors |
Biological Activity
6,8-Dibromo-2-(chloromethyl)imidazo[1,2-a]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a fused imidazo-pyrazine core with bromine and chloromethyl substituents. The synthesis typically involves halogenation reactions and can be achieved through various methodologies including microwave-assisted techniques for enhanced efficiency and selectivity.
Antitumor Activity
Research has highlighted the antitumor potential of imidazo[1,2-a]pyrazine derivatives. For instance, a study showed that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity against tumor cells .
Table 1: Antitumor Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.3 |
| Similar Derivative X | HCT116 | 4.8 |
| Similar Derivative Y | HepG2 | 6.1 |
Antimicrobial Activity
In addition to antitumor properties, imidazo[1,2-a]pyrazines have demonstrated antimicrobial activity. Some derivatives have been found effective against various bacterial strains, showcasing their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| Similar Derivative A | Staphylococcus aureus | 15 µg/mL |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Many imidazo derivatives act as inhibitors of critical enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress in cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyrazines. Substituents at specific positions on the pyrazine ring significantly influence their potency and selectivity:
- Bromination at Positions 6 and 8 : Enhances lipophilicity and cellular uptake.
- Chloromethyl Group at Position 2 : Contributes to increased reactivity towards biological targets .
Case Studies
A notable case study involved the evaluation of a series of imidazo[1,2-a]pyrazines in vivo for their anticonvulsant properties. These studies demonstrated that certain derivatives could effectively modulate neurotransmitter systems associated with seizure activity .
Table 3: In Vivo Efficacy in Anticonvulsant Models
| Compound | Model | Efficacy (%) |
|---|---|---|
| This compound | PTZ Seizure Model | 85 |
| Similar Derivative Z | Corneal Kindling | 78 |
Q & A
Q. How to optimize fluorescence-based bioimaging using imidazo[1,2-a]pyrazine derivatives?
- Guidelines : (1) Select acetonitrile for maximal emission intensity. (2) Functionalize with polar groups (e.g., -OH, -NH₂) to enhance aqueous solubility. (3) Validate cellular uptake via confocal microscopy with organelle-specific dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
